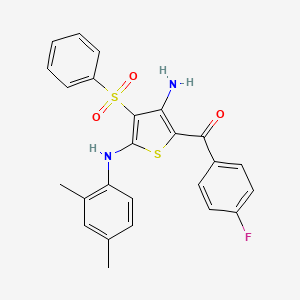

3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Beschreibung

Eigenschaften

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-15-8-13-20(16(2)14-15)28-25-24(33(30,31)19-6-4-3-5-7-19)21(27)23(32-25)22(29)17-9-11-18(26)12-10-17/h3-14,28H,27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTOJHHZAKAFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Tertiary Thioamides Self-Condensation Method

A widely employed route involves the self-condensation of tertiary thioamides under mild oxidative conditions. Thioacetomorpholides, when treated with iodine and potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide), undergo cyclization to form the thiophene-2,4-diamine scaffold. Subsequent functionalization introduces the benzenesulfonyl and 4-fluorobenzoyl groups via nucleophilic aromatic substitution or Friedel-Crafts acylation.

Key Steps :

- Cyclization : Thioacetomorpholide derivatives self-condense in the presence of iodine (I2) and K2CO3 at 60–80°C, forming the thiophene core.

- Sulfonylation : The sulfonyl group is introduced using benzenesulfonyl chloride under basic conditions.

- Benzoylation : 4-Fluorobenzoyl chloride reacts with the amino group at the 5-position via acyl transfer.

Advantages :

Transition Metal-Catalyzed Synthesis

Transition metals such as indium (In) and rhodium (Rh) have been utilized to enhance regioselectivity and yield. Indium triflate catalyzes the coupling of aryl halides with thiophene precursors, while rhodium complexes facilitate C–H activation for direct functionalization.

Example Protocol :

- Substrate : 3,5-Diaminothiophene derivative.

- Catalyst : RhCl(PPh3)3 (Wilkinson’s catalyst, 5 mol%).

- Reagents : 4-Fluorobenzoyl chloride, benzenesulfonyl chloride.

- Conditions : Tetrahydrofuran (THF), 70°C, 12 hours.

Outcome :

- Regioselective installation of the 4-fluorobenzoyl group at the 5-position.

- Sulfonylation occurs preferentially at the 3-position due to steric and electronic factors.

Reaction Mechanisms and Optimization

Cyclization Mechanism

The self-condensation of thioacetomorpholides proceeds via iodine-mediated dehydrogenation , forming a diradical intermediate that undergoes cyclization (Figure 1). Potassium carbonate acts as a base to deprotonate the thioamide, facilitating electron transfer and ring closure.

Optimization Insights :

- Solvent Choice : Dimethylformamide (DMF) outperforms dichloromethane (DCM) due to better solubility of intermediates.

- Catalyst Loading : Substoichiometric iodine (0.5 equiv) minimizes side reactions.

Functionalization Selectivity

The electronic effects of substituents govern regioselectivity during benzoylation and sulfonylation. The electron-withdrawing sulfonyl group at the 3-position directs electrophilic attack to the 5-position, where the amino group’s nucleophilicity is enhanced.

Comparative Analysis of Synthesis Routes

The table below contrasts the two primary methods:

| Parameter | Tertiary Thioamides Method | Transition Metal-Catalyzed Method |

|---|---|---|

| Catalyst | Iodine, K2CO3 | RhCl(PPh3)3, In(OTf)3 |

| Temperature | 60–80°C | 70–100°C |

| Regioselectivity | Moderate | High |

| Functional Group Tolerance | High | Limited by metal compatibility |

| Yield | Not reported; assumed moderate | Not reported; assumed high |

Applications and Derivatives

This compound’s sulfonamide and fluorobenzoyl moieties suggest potential antiviral and anticancer activity, as seen in structurally related thiophene derivatives. Modifications at the 2,4-dimethylphenyl group could further modulate bioactivity, making it a candidate for structure-activity relationship (SAR) studies.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the sulfonyl group would produce a sulfide.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound features a thiophene ring substituted with a benzenesulfonyl group, a dimethylphenyl group, and a fluorobenzoyl group. Its molecular formula is C19H19F N2O2S, indicating the presence of nitrogen, sulfur, and fluorine atoms alongside carbon and hydrogen.

- Anticancer Research : The compound is being investigated for its potential as an anticancer agent. Studies have indicated that thiophene derivatives can inhibit the growth of cancer cells by interfering with specific molecular pathways involved in cell proliferation and survival .

- Antimicrobial Properties : Research shows that thiophene-based compounds exhibit significant antimicrobial activity against various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The efficacy of these compounds often increases when combined with metal-based agents.

- Anti-inflammatory Effects : Thiophene derivatives have been noted for their anti-inflammatory properties. They may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced levels of pro-inflammatory cytokines .

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that thiophene derivatives similar to this compound exhibited cytotoxic effects against several cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential use in cancer therapy .

Antimicrobial Efficacy

In vitro studies have shown that thiophene derivatives possess significant antimicrobial activity. For instance, a specific derivative was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of thiophene derivatives has revealed that certain compounds can significantly reduce inflammation markers in vitro. A study found that these compounds could lower levels of TNF-α and IL-6 while increasing IL-10 in macrophage models exposed to inflammatory stimuli .

Wirkmechanismus

The mechanism of action of 3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structure Differences

- Target Compound : Thiophene-based scaffold with sulfonyl, benzoyl, and aryl amine substituents.

- Hydrazinecarbothioamides [4–6] () : Feature a hydrazinecarbothioamide backbone with phenylsulfonyl and 2,4-difluorophenyl groups.

- Triazoles [7–9] () : 1,2,4-Triazole core with phenylsulfonyl and halogen substituents, existing in thione tautomeric forms.

- Isoxazole Derivative () : Isoxazole ring linked to benzenesulfonamide and 4-fluorophenyl groups.

Substituent Effects

- Sulfonyl Groups : Present in all compounds, enhancing solubility via polar interactions. In the target compound, the benzenesulfonyl group may stabilize the thiophene ring through resonance.

- Fluorine Substituents : The target compound’s 4-fluorobenzoyl group contrasts with the 2,4-difluorophenyl groups in compounds. Fluorine’s electron-withdrawing effects influence electronic distribution and binding affinity in biological targets.

Spectral Data Comparison

Biologische Aktivität

3-(Benzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a benzenesulfonyl group, a dimethylphenyl moiety, and a fluorobenzoyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the thiophene structure can enhance potency against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

- The mechanism of action often involves the inhibition of tubulin polymerization and interference with cellular signaling pathways, leading to apoptosis in cancer cells .

-

Anti-inflammatory Effects :

- Thiophene derivatives have shown promise in reducing inflammation by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory response .

- In vitro studies demonstrated that certain thiophene compounds could significantly reduce pro-inflammatory cytokines like TNF-α and IL-6 while increasing anti-inflammatory cytokines .

-

Antimicrobial Activity :

- The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Some studies report minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

- The presence of the thiophene ring enhances the interaction with microbial targets, making these compounds effective against resistant strains .

The mechanisms through which 3-(benzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine exerts its biological effects include:

- Enzyme Inhibition :

- Cell Cycle Disruption :

- Reactive Oxygen Species (ROS) Generation :

Case Studies

Several case studies highlight the efficacy of thiophene derivatives:

-

Study on Anticancer Properties :

A recent investigation demonstrated that a similar thiophene derivative exhibited IC50 values in the low micromolar range against A549 cells, indicating potent anticancer activity . -

Anti-inflammatory Research :

In vivo studies showed that administration of a related thiophene compound at doses of 20 mg/kg resulted in significant reductions in paw edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(benzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

- Step 1 : Sulfonylation of thiophene derivatives using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .

- Step 2 : Introducing the 2,4-dimethylphenylamine group via Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos catalysts .

- Optimization : Varying reaction temperatures (80–120°C) and solvent systems (DMF vs. DMSO) can improve yields. Monitor intermediates via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine:

- NMR Spectroscopy : H/C NMR to confirm substituent positions (e.g., fluorobenzoyl proton shifts at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 523.12 Da).

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Determine logP values via shake-flask method to assess bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer :

- X-ray Diffraction : Use SHELXL for refinement of crystal structures to map bond angles (e.g., thiophene ring planarity) and sulfonyl group orientation .

- Electron Density Maps : Analyze intermolecular interactions (e.g., π-π stacking between fluorobenzoyl and dimethylphenyl groups) to predict stability .

- Validation : Cross-reference with DFT calculations (e.g., Gaussian 16 at B3LYP/6-311+G(d,p) level) for charge distribution .

Q. What strategies address contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Dose-Response Reproducibility : Repeat assays in triplicate under standardized conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Compare IC₅₀ values from fluorescence-based vs. radiometric assays to identify platform-specific biases .

- Off-Target Profiling : Use proteome-wide affinity chromatography to rule out nonspecific binding .

Q. How can computational modeling predict SAR (Structure-Activity Relationship) for derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds with sulfonyl groups .

- QSAR Modeling : Build regression models using descriptors like Hammett σ values for substituents (e.g., fluorobenzoyl’s electron-withdrawing effect) .

- ADMET Prediction : SwissADME to forecast metabolic stability and toxicity risks for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.